Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 6.36–6.79 (m, 6H, aromatic protons)
- δ 3.77–3.86 (s, 12H, methoxy groups)
- δ 2.82–2.89 (s, 4H, ethyl bridge)
¹³C NMR (101 MHz, CDCl₃):
- δ 157.7 (C-O, methoxy-substituted carbons)
- δ 133.9–129.3 (aromatic carbons)
- δ 55.2 (CH₃, methoxy)
- δ 37.2 (CH₂, ethyl bridge)
The absence of splitting in the methoxy signals (δ 3.77–3.86) confirms equivalent environments for all four -OCH₃ groups, consistent with its symmetrical substitution.
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
- 2930–2830 : C-H stretching (methoxy and ethyl groups)
- 1580–1490 : Aromatic C=C stretching
- 1250–1050 : C-O stretching (methoxy)
The IR spectrum lacks broad O-H stretches (3200–3600 cm⁻¹), confirming the absence of free hydroxyl groups and validating complete methylation.
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 302.4 ([M]⁺, 100%)
- Fragmentation Pathways :
The base peak at m/z 302.4 corresponds to the intact molecular ion, with secondary peaks arising from demethylation and bond scission.
Crystallographic Data and X-ray Diffraction Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c. Key parameters include:
The ethyl bridge adopts a gauche conformation in the solid state, stabilized by intermolecular C-H···O interactions between methoxy oxygen and adjacent aromatic protons. The dihedral angle between benzene rings is 68.3° , aligning with computational predictions.
Packing analysis shows herringbone arrangements of molecules along the a-axis, with interplanar distances of 3.48 Å, indicative of π-π stacking interactions.
Properties
CAS No. |
22318-87-2 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h7-12H,5-6H2,1-4H3 |
InChI Key |
HCRRYKYLZWKBBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Coupling of Methoxy-Substituted Aromatic Precursors
A common approach to synthesize bibenzyl derivatives like Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- involves coupling reactions between two aromatic units bearing methoxy groups. This can be achieved by:
- Wurtz-type coupling of aryl halides with organometallic reagents.
- Transition metal-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings using methoxy-substituted aryl boronic acids or halides.
These methods allow for the formation of the ethyl linkage between the two aromatic rings while preserving the methoxy substituents.
Methylation of Hydroxy-Substituted Intermediates
Methoxy groups are often introduced by methylation of phenolic hydroxyl groups using methylating agents such as:
This step is typically performed after the bibenzyl skeleton is constructed if the starting materials contain hydroxyl groups instead of methoxy groups.
Specific Example from Literature
While direct synthetic procedures for this exact compound are limited in open literature, related bibenzyl derivatives with similar substitution patterns have been synthesized using the following method:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3,5-Dimethoxybenzyl bromide + 1,2-dimethoxybenzene | Alkylation under basic conditions to form bibenzyl core | Moderate to good yields |
| 2 | Methylation (if needed) | Using methyl iodide and base to methylate phenolic OH groups | High yield |
| 3 | Purification | Column chromatography or recrystallization | Purity >95% |
This approach aligns with the general synthetic logic for bibenzyl compounds with multiple methoxy groups.
Alternative Synthetic Routes
- Oxidative coupling of methoxy-substituted phenyl ethanols or phenylacetic acids can also be employed to form the bibenzyl linkage.
- Reduction of stilbene derivatives bearing methoxy groups to bibenzyl analogs is another pathway, where the double bond is hydrogenated to yield the ethyl linkage.
Research Findings and Data
- The compound has a molecular weight of approximately 302.4 g/mol and a molecular formula consistent with four methoxy groups attached to a bibenzyl framework.
- Spectroscopic data (NMR, IR) for related bibenzyl compounds confirm the presence of methoxy groups and the bibenzyl ethyl linkage.
- Yields for similar bibenzyl syntheses typically range from 60% to 80%, depending on the method and purification steps.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Type | Yield Range | Notes |
|---|---|---|---|---|---|
| Wurtz-type coupling | Methoxy-substituted aryl halides | Sodium metal or organometallics | Coupling | 50-70% | Requires careful control to avoid side reactions |
| Transition metal-catalyzed coupling | Aryl boronic acids/halides | Pd catalysts, bases | Suzuki/Negishi coupling | 70-85% | High selectivity, mild conditions |
| Methylation of phenols | Hydroxy-substituted bibenzyls | Methyl iodide, base | Alkylation | 80-95% | Final step to install methoxy groups |
| Reduction of stilbenes | Methoxy-substituted stilbenes | Hydrogenation catalysts | Reduction | 60-80% | Converts double bond to ethyl linkage |
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids, and aldehydes.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a precursor for synthesizing biologically active molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.
- Anticancer Activity : Research indicates that derivatives of benzene compounds exhibit anticancer properties. For instance, studies have demonstrated that certain dimethoxybenzene derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer types (Aldrichimica Acta, 2002) .
- Neuroprotective Effects : Some studies suggest that compounds similar to Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Materials Science
In materials science, the compound is being explored for its potential use in the development of advanced materials.
- Nonlinear Optical Materials : The unique electronic properties of benzene derivatives make them suitable candidates for nonlinear optical (NLO) applications. Compounds with similar structures have been utilized as monomers in the synthesis of NLO polymers, which are crucial for photonic devices .
- Polymer Synthesis : The compound's reactivity allows it to be used as a building block in polymer chemistry. It can be polymerized to create materials with specific mechanical and thermal properties, which are useful in various industrial applications .
Environmental Applications
The environmental applications of this compound are also noteworthy.
- Biodegradation Studies : Research has been conducted on the biodegradation of dimethoxybenzene compounds in environmental settings. These studies assess how such compounds can be broken down by microbial action, providing insights into their environmental impact and potential for bioremediation .
- Phytochemistry : The presence of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- has been reported in various plant species such as Combretum caffrum and Epidendrum rigidum. These plants are studied for their phytochemical properties and potential health benefits .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Influencing cellular pathways and signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparison Points
Bridge Type and Conformation
- The ethyl bridge in the target compound provides greater rotational flexibility compared to the rigid ethenyl bridge in Combretastatin A3. This flexibility may reduce binding affinity to tubulin, a common target for anticancer stilbenes .
- Styryl or vinyl bridges (e.g., 3,4-dimethoxystyrene) enable π-conjugation, enhancing electronic properties but limiting metabolic stability .
Substituent Patterns The 3,5-dimethoxy substitution on the pendant phenyl ring (target compound) contrasts with the 3,4,5-trimethoxy pattern in Combretastatin A4. The latter’s trimethoxy group is critical for tubulin binding . Phenol vs. Methoxy Groups: Phenol-containing analogs (e.g., (E)-4-(3,4,5-trimethoxystyryl)phenol) exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and receptor interactions .
Biological Activity Combretastatin B-4 (target compound) shows moderate anticancer activity compared to Combretastatin A4, likely due to reduced planarity and weaker tubulin binding . Alkenyl-substituted derivatives (e.g., (E)-4-(but-1-en-1-yl)-1,2-dimethoxybenzene) demonstrate metabolic accumulation but lack pronounced bioactivity, highlighting the importance of aromatic substitution patterns .
Physical Properties Higher molecular weight compounds (e.g., target compound, 302.36 g/mol) typically exhibit lower aqueous solubility than smaller analogs like 3,4-dimethoxystyrene (164.20 g/mol) . LogP Values: The target compound’s logP (estimated ~3.5) suggests moderate lipophilicity, whereas phenolic analogs (e.g., (E)-4-(3,4,5-trimethoxystyryl)phenol) have lower logP due to polar hydroxyl groups .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Rigidity and methoxy positioning are critical for anticancer efficacy. The target compound’s ethyl bridge may serve as a scaffold for prodrug development to enhance bioavailability .
- Synthetic Utility : Simpler analogs like 3,4-dimethoxystyrene are precursors for polymers but lack biological relevance, underscoring the necessity of complex substitution patterns for therapeutic applications .
- Metabolic Stability : Compounds with unsaturated bridges (e.g., ethenyl) are prone to oxidation, whereas saturated ethyl bridges may improve metabolic stability .
Biological Activity
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy- is a compound that has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
- Molecular Formula : C18H20O4
- Molecular Weight : 300.35 g/mol
- CAS Number : 20767-18-4
- Melting Point : 68-69 °C
- Boiling Point : Approximately 447.6 °C (predicted)
These properties suggest a stable aromatic structure with multiple methoxy groups that may influence its reactivity and biological interactions.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : Similar derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, compounds related to this structure have been tested for their IC50 values against COX-1 and COX-2 enzymes, demonstrating significant anti-inflammatory potential .
1. Antimicrobial Properties
Studies have demonstrated that benzene derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. For example, compounds structurally related to benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy-, have shown moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa .
2. Anti-cancer Activity
Research into the anti-cancer properties of similar compounds indicates that they may inhibit tumor growth through various pathways:
- Inhibition of Cell Proliferation : Studies have reported that certain methoxy-substituted phenolic compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- Synergistic Effects with Chemotherapeutics : Some studies suggest that these compounds can enhance the efficacy of standard chemotherapeutic agents when used in combination therapies .
Case Study 1: Anti-inflammatory Effects
A study investigated a series of methoxyphenyl derivatives for their inhibitory effects on COX enzymes. The results indicated that specific analogs exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively, showcasing their potential as anti-inflammatory agents .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various phenolic compounds, benzene derivatives were tested against multiple bacterial strains. The results demonstrated significant inhibition zones against S. aureus and E. coli, suggesting their potential use in developing new antimicrobial agents .
Research Findings
Q & A
Q. Q1. What are the optimal synthetic routes for Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy-?
Methodological Answer: The compound is synthesized via Horner-Wadsworth-Emmons olefination or Wittig reactions, leveraging stilbene-forming strategies. Key steps include:
Precursor Preparation : Start with 3,5-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetic acid derivatives.
Coupling Reaction : Use Pd-catalyzed cross-coupling or acid-mediated condensation under inert atmospheres (N₂/Ar) to form the ethylene bridge.
Protection/Deprotection : Methoxy groups are introduced via methylating agents (e.g., dimethyl sulfate) in alkaline conditions, with TLC monitoring .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/CH₂Cl₂).
Q. Table 1: Synthetic Yield Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 62 | |
| BF₃·Et₂O | DCM | 25 | 45 | |
| TiCl₄/Et₃N | Toluene | 110 | 58 |
Q. Q2. How to characterize the compound’s structure using spectroscopic methods?
Methodological Answer:
- NMR : Focus on distinguishing methoxy (δ 3.7–3.9 ppm) and ethylene protons (δ 6.2–7.1 ppm). Overlapping signals in ¹H NMR require 2D-COSY or HSQC for resolution .
- MS : ESI-MS in positive ion mode ([M+H]⁺ at m/z 301.1) confirms molecular weight. HRMS validates the formula (C₁₈H₂₀O₄) .
- UV/Vis : λ_max ~290–320 nm (π→π* transitions of the stilbene core) .
Advanced Research Questions
Q. Q3. How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from:
Assay Conditions : Varying ROS sources (e.g., H₂O₂ vs. O₂⁻) and concentrations. Standardize using cell-free DPPH/ABTS assays first .
Stereochemical Purity : Ensure >95% enantiomeric excess via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH) to exclude inactive isomers .
Metabolite Interference : Use LC-MS/MS to track in vitro degradation products (e.g., demethylated derivatives) .
Q. Q4. What computational strategies predict the compound’s pharmacokinetics and target interactions?
Methodological Answer:
- ADME Prediction : SwissADME or ADMETLab 2.0 to estimate logP (2.8–3.1), BBB permeability (low), and CYP450 inhibition.
- Docking Studies : Target proteins (e.g., COX-2, NF-κB) are modeled using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
- SAR Analysis : Compare with analogs (e.g., resveratrol, piceatannol) to identify critical methoxy positions for activity .
Q. Q5. How to design experiments to study its mechanism in modulating inflammatory pathways?
Methodological Answer:
In Vitro Models : Use LPS-stimulated RAW264.7 macrophages to measure TNF-α/IL-6 via ELISA. Include controls for cytotoxicity (MTT assay) .
Pathway Analysis : Western blotting for p65-NF-κB and IκBα degradation. siRNA knockdown of Nrf2 validates antioxidant response elements .
Metabolomics : LC-HRMS to track endogenous metabolites (e.g., glutathione, prostaglandins) affected by treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
